molecular formula C17H15F4N3O2 B2740361 N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034584-63-7

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Numéro de catalogue: B2740361
Numéro CAS: 2034584-63-7
Poids moléculaire: 369.32
Clé InChI: KMRQWKPRXHSUKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15F4N3O2 and its molecular weight is 369.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The molecular formula for this compound is C17H15F4N3O2C_{17}H_{15}F_4N_3O_2 with a molecular weight of 369.32 g/mol. Its structure features a fluorobenzyl group and a trifluoromethyl pyridine moiety, which are critical for its biological activity.

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, derivatives of piperazine containing similar moieties have shown low micromolar IC50 values against tyrosinase, indicating potent enzyme inhibition .

Table 1: Inhibition Activity of Related Compounds

Compound IDStructureIC50 (μM)Target Enzyme
9Structure40.43Tyrosinase
23Structure0.09Tyrosinase
25Structure0.18Tyrosinase
26Structure0.36Tyrosinase

This table illustrates that while some derivatives exhibit strong inhibition, others like compound 9 show reduced efficacy, possibly due to steric hindrance from additional aromatic rings.

The mechanism through which these compounds exert their biological effects often involves competitive inhibition of enzyme activity. Kinetic studies using Lineweaver-Burk plots have revealed that the tested compounds act as competitive inhibitors, binding to the active site of tyrosinase and preventing substrate conversion .

Case Studies

  • Study on Piperazine Derivatives : A study focusing on the design and synthesis of piperazine derivatives demonstrated that modifications at the pyridine ring significantly influenced the inhibitory potency against tyrosinase. The presence of trifluoromethyl groups was noted to enhance binding affinity due to increased electron-withdrawing effects, stabilizing interactions within the active site .
  • Evaluation of TRPV1 Antagonists : Another investigation into related compounds revealed that certain derivatives acted as potent antagonists for the TRPV1 receptor, which is involved in pain signaling pathways. The introduction of trifluoromethyl groups was crucial in enhancing receptor affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the fluorobenzyl and trifluoromethyl groups play pivotal roles in modulating biological activity. The following observations can be made:

  • Fluorobenzyl Group : Enhances lipophilicity and may facilitate better membrane permeability.
  • Trifluoromethyl Group : Increases electron-withdrawing capacity, improving binding interactions with target enzymes.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Fluorobenzyl groupIncreased lipophilicity
Trifluoromethyl groupEnhanced binding affinity

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWKPRXHSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.